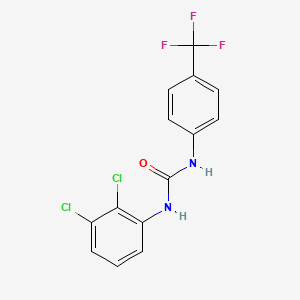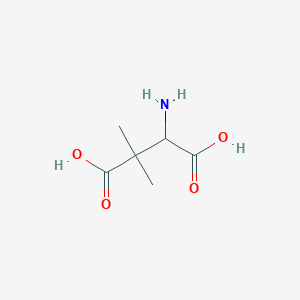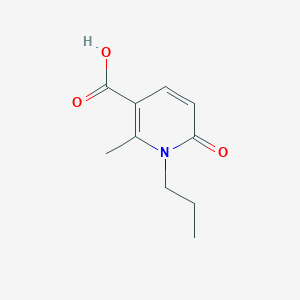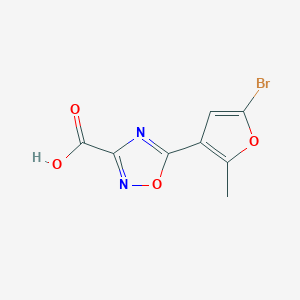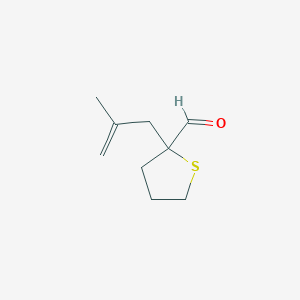
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a tetrahydroquinoline ring system with an ethan-1-ol group attached at the 5-position.
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of quinoline derivatives followed by functionalization at the 5-position. Industrial production methods may involve catalytic hydrogenation of quinoline derivatives under specific conditions to yield the desired product.
Analyse Chemischer Reaktionen
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The ethan-1-ol group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol can be compared with other similar compounds such as:
1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a chloroacetyl group and a methoxy group, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2,4,6,8,12-13H,3,5,7H2,1H3 |
InChI-Schlüssel |
MYOLWRSZWXGBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2CCCNC2=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)

![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
